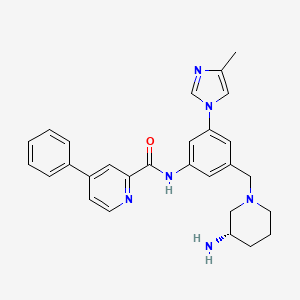

PCSK9-IN-22

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H30N6O |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

N-[3-[[(3S)-3-aminopiperidin-1-yl]methyl]-5-(4-methylimidazol-1-yl)phenyl]-4-phenylpyridine-2-carboxamide |

InChI |

InChI=1S/C28H30N6O/c1-20-16-34(19-31-20)26-13-21(17-33-11-5-8-24(29)18-33)12-25(15-26)32-28(35)27-14-23(9-10-30-27)22-6-3-2-4-7-22/h2-4,6-7,9-10,12-16,19,24H,5,8,11,17-18,29H2,1H3,(H,32,35)/t24-/m0/s1 |

InChI Key |

CVQUVKUTQLNAPX-DEOSSOPVSA-N |

Isomeric SMILES |

CC1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=NC=CC(=C3)C4=CC=CC=C4)CN5CCC[C@@H](C5)N |

Canonical SMILES |

CC1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=NC=CC(=C3)C4=CC=CC=C4)CN5CCCC(C5)N |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of PCSK9 Inhibition: A Technical Overview

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "PCSK9-IN-22." Therefore, this document provides a detailed overview of the established mechanism of action of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the therapeutic strategies employed to inhibit its function. This information is intended to serve as a foundational guide for researchers, scientists, and drug development professionals interested in the field of PCSK9 inhibition.

The Physiological Role of PCSK9 in Cholesterol Homeostasis

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in the regulation of low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[1][2][3] Synthesized primarily in the liver, PCSK9 acts as a natural antagonist of the low-density lipoprotein receptor (LDLR).[1][4][5]

The canonical pathway of PCSK9 action involves its secretion into the circulation, where it binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[6] This binding event initiates the internalization of the PCSK9-LDLR complex.[3][6] Following endocytosis, the complex is trafficked to the lysosomes for degradation.[4][5][6][7] This process prevents the LDLR from recycling back to the cell surface, thereby reducing the number of available receptors to clear LDL-C from the circulation.[4][6][7] The net result of PCSK9 activity is an increase in plasma LDL-C levels.[4][6]

Therapeutic Inhibition of PCSK9

The discovery of PCSK9's role in cholesterol metabolism has led to the development of several therapeutic strategies to inhibit its function, thereby increasing LDLR availability and reducing LDL-C levels. These approaches primarily involve monoclonal antibodies and small interfering RNA (siRNA).

Monoclonal Antibodies

Fully humanized monoclonal antibodies, such as alirocumab and evolocumab, are designed to bind with high specificity to circulating PCSK9.[6][8] This binding prevents PCSK9 from interacting with the LDLR.[6][7] As a result, the degradation of the LDLR is inhibited, leading to increased recycling of the receptor to the hepatocyte surface.[6][8] This enhanced population of LDLRs effectively clears more LDL-C from the bloodstream.[6] Clinical trials have demonstrated that this class of inhibitors can reduce LDL-C levels by up to 60-70%.[6][7]

Small Interfering RNA (siRNA)

Inclisiran is an example of an siRNA-based therapeutic that targets PCSK9. It operates by interfering with the translation of PCSK9 messenger RNA (mRNA) within the liver cells. This leads to a reduction in the synthesis of the PCSK9 protein itself, resulting in lower circulating levels of PCSK9.[9] The downstream effect is similar to that of monoclonal antibodies: increased LDLR recycling and enhanced clearance of LDL-C.

Quantitative Effects of PCSK9 Inhibition

The clinical efficacy of PCSK9 inhibitors has been extensively documented in numerous clinical trials. The following table summarizes the key quantitative data on the lipid-lowering effects of approved PCSK9 inhibitors.

| Inhibitor Class | Example Inhibitor(s) | LDL-C Reduction (vs. Placebo) | Lipoprotein(a) Reduction | Reference(s) |

| Monoclonal Antibody | Alirocumab, Evolocumab | 50-70% | 20-30% | [5][6][7][10] |

| Small Interfering RNA | Inclisiran | ~50% | Not consistently observed | [10] |

Key Experimental Protocols for Evaluating PCSK9 Inhibitors

The development and characterization of PCSK9 inhibitors rely on a series of standardized in vitro and in vivo assays.

In Vitro Binding Assays

-

Objective: To determine the binding affinity and kinetics of an inhibitor to PCSK9.

-

Methodology:

-

Recombinant human PCSK9 is immobilized on a sensor chip surface (e.g., using surface plasmon resonance - SPR).

-

The inhibitor (e.g., a monoclonal antibody) is flowed over the chip at various concentrations.

-

The association and dissociation rates are measured to calculate the equilibrium dissociation constant (Kd).

-

Alternatively, an ELISA-based format can be used where PCSK9 is coated on a plate, followed by incubation with the inhibitor and subsequent detection.

-

Cellular Assays for LDLR Degradation

-

Objective: To assess the functional ability of an inhibitor to prevent PCSK9-mediated LDLR degradation.

-

Methodology:

-

A human hepatocyte cell line (e.g., HepG2) is cultured.

-

The cells are treated with recombinant PCSK9 in the presence or absence of the inhibitor.

-

After a defined incubation period, the cells are lysed.

-

The levels of LDLR protein are quantified using Western blotting or flow cytometry.

-

A successful inhibitor will result in higher levels of LDLR compared to cells treated with PCSK9 alone.

-

In Vivo Efficacy Studies

-

Objective: To evaluate the LDL-C lowering efficacy and pharmacokinetic/pharmacodynamic profile of an inhibitor in an animal model.

-

Methodology:

-

A suitable animal model is chosen (e.g., humanized PCSK9 transgenic mice or non-human primates).

-

Animals are administered the inhibitor at various dose levels and frequencies.

-

Blood samples are collected at multiple time points.

-

Plasma levels of total cholesterol, LDL-C, and the inhibitor are measured.

-

The percentage reduction in LDL-C from baseline is calculated to determine efficacy.

-

Conclusion

The inhibition of PCSK9 represents a powerful therapeutic strategy for managing hypercholesterolemia and reducing cardiovascular risk. The primary mechanism of action involves preventing PCSK9-mediated degradation of the LDLR, leading to increased clearance of LDL-C from the circulation. While specific data for "this compound" is not available, the principles and methodologies outlined in this guide provide a comprehensive framework for understanding and evaluating any novel agent targeting the PCSK9 pathway. Future research in this area may focus on the development of orally bioavailable small molecule inhibitors and gene-editing approaches to provide long-term PCSK9 suppression.

References

- 1. dovepress.com [dovepress.com]

- 2. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PCSK9: A Key Target for the Treatment of Cardiovascular Disease (CVD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. PCSK9 inhibition: the dawn of a new age in cholesterol lowering? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PCSK9 inhibition to reduce cardiovascular disease risk: recent findings from the biology of PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to PCSK9-IN-22: A Novel Small Molecule Inhibitor of the PCSK9-LDLR Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, and its inhibition has emerged as a validated therapeutic strategy for managing hypercholesterolemia. PCSK9-IN-22, also known as compound 29, is an orally active small molecule inhibitor that disrupts the protein-protein interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C28H30N6O and a molecular weight of 466.58 g/mol .[1] The precise chemical structure is detailed in the patent literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C28H30N6O | [1] |

| Molecular Weight | 466.58 g/mol | [1] |

| IUPAC Name | (S)-3-(6-(5-amino-2-(3,3-dimethyl-2,3-dihydro-1H-inden-5-yl)-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)-5-(methoxymethyl)-1,3-oxazinan-2-one | Patent WO2022133529A1 |

| SMILES String | C[C@@]1(C)c2cc(ccc2CC1)c3nc4cc(N)ccc4n3c5ccc(cn5)C6CN(C(=O)O6)CO | Patent WO2022133529A1 |

Note: IUPAC name and SMILES string are derived from the chemical structure disclosed for compound 29 in patent WO2022133529A1.

Mechanism of Action and Signaling Pathway

PCSK9 functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding prevents the receptor from recycling back to the cell surface after internalizing LDL cholesterol, instead targeting it for lysosomal degradation. The resulting reduction in LDLR density on the cell surface leads to decreased clearance of LDL cholesterol from the bloodstream and consequently, higher plasma LDL-C levels.

This compound acts as a direct inhibitor of the PCSK9-LDLR interaction. By binding to PCSK9, it allosterically or competitively prevents the formation of the PCSK9-LDLR complex. This preserves the LDLR population on the hepatocyte surface, enhancing the clearance of circulating LDL-C.

Biological Activity

This compound has been shown to be a potent inhibitor of the PCSK9-LDLR interaction. Its biological activity has been characterized using various in vitro assays.

Table 2: In Vitro Biological Activity of this compound

| Assay Type | Description | IC50 (nM) | Reference |

| TR-FRET Assay | Measures the disruption of the interaction between recombinant human PCSK9 and the LDLR extracellular domain. | 0.03 | Patent WO2022133529A1 |

| AlphaLISA Assay | A bead-based immunoassay to quantify the inhibition of PCSK9-LDLR binding. | 0.1 | Patent WO2022133529A1 |

| Cellular LDL Uptake Assay | Measures the uptake of fluorescently labeled LDL in HepG2 cells in the presence of PCSK9 and the inhibitor. | 1.1 | Patent WO2022133529A1 |

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the inhibitory effect of this compound on the binding of PCSK9 to the LDLR extracellular domain.

Methodology:

-

Reagents:

-

Recombinant human PCSK9 (tagged, e.g., with His-tag).

-

Recombinant human LDLR extracellular domain (tagged, e.g., with biotin).

-

Europium-labeled anti-tag antibody (e.g., anti-His).

-

Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

This compound (serially diluted).

-

-

Procedure:

-

Add a fixed concentration of PCSK9 and LDLR-ECD to the wells of a low-volume 384-well plate.

-

Add varying concentrations of this compound to the wells.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Add the Europium-labeled antibody and the streptavidin-conjugated acceptor.

-

Incubate for another period (e.g., 60 minutes) in the dark.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay provides an alternative method to measure the inhibition of the PCSK9-LDLR interaction.

Methodology:

-

Reagents:

-

Biotinylated recombinant human PCSK9.

-

Acceptor beads conjugated to an antibody against a tag on the LDLR (e.g., anti-FLAG).

-

Streptavidin-coated donor beads.

-

Recombinant human LDLR extracellular domain (tagged, e.g., with FLAG-tag).

-

Assay buffer.

-

This compound (serially diluted).

-

-

Procedure:

-

Add biotinylated PCSK9, tagged LDLR-ECD, and varying concentrations of this compound to the wells of a 384-well plate.

-

Incubate to allow for binding.

-

Add the acceptor beads and incubate.

-

Add the streptavidin-coated donor beads and incubate in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

The AlphaLISA signal is proportional to the amount of PCSK9-LDLR binding.

-

Plot the signal against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a suitable curve-fitting model.

-

Synthesis

The synthesis of this compound (compound 29) is described in detail within the patent document WO2022133529A1. The synthesis involves a multi-step sequence starting from commercially available materials. Key steps include the formation of the benzimidazole core, followed by coupling with the pyridine and oxazinanone moieties.

Conclusion

This compound is a potent, orally active small molecule inhibitor of the PCSK9-LDLR protein-protein interaction. Its high in vitro potency, as demonstrated by low nanomolar IC50 values in biochemical and cellular assays, makes it a promising candidate for further development as a therapeutic agent for the treatment of hypercholesterolemia. The experimental protocols outlined in this guide provide a robust framework for the characterization of this compound and other similar small molecule inhibitors.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for consulting the primary patent literature.

References

An In-depth Technical Guide to the Discovery and Synthesis of PCSK9-IN-22

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol (LDL-C) from the circulation, a major risk factor for atherosclerotic cardiovascular disease. While monoclonal antibodies targeting PCSK9 have proven effective, the development of orally bioavailable small-molecule inhibitors remains a significant therapeutic goal. This technical guide details the discovery, synthesis, and biological evaluation of PCSK9-IN-22, a novel small-molecule inhibitor of the PCSK9-LDLR interaction.

Introduction: The Role of PCSK9 in Cholesterol Metabolism

PCSK9 is a serine protease that plays a critical role in regulating plasma LDL-C levels. It is synthesized primarily in the liver and secreted into the bloodstream. Circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding event targets the LDLR for lysosomal degradation, thereby preventing its recycling to the cell surface. The resulting reduction in LDLR density leads to decreased clearance of LDL-C from the blood, contributing to hypercholesterolemia and an increased risk of cardiovascular events.

The discovery that loss-of-function mutations in the PCSK9 gene are associated with low LDL-C levels and a reduced risk of coronary heart disease spurred the development of PCSK9 inhibitors. The first generation of these inhibitors were monoclonal antibodies, such as alirocumab and evolocumab, which effectively lower LDL-C and reduce cardiovascular risk. However, the injectable route of administration and the high cost of antibody therapies have prompted the search for small-molecule inhibitors that can be administered orally.

Discovery of this compound

This compound, also referred to as "compound 29," is an orally active small-molecule inhibitor of the protein-protein interaction between PCSK9 and the LDLR. Its discovery was reported in the patent WO2022133529A1, filed by Cardio Therapeutics Pty Ltd. This molecule emerged from medicinal chemistry efforts aimed at identifying potent and orally bioavailable heterocyclic inhibitors of PCSK9.

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2022133529A1. The following is a representative synthetic scheme for compounds of this class, as described in the patent. The precise, step-by-step synthesis of compound 29 would follow a similar multi-step sequence involving the coupling of heterocyclic core structures with various substituted side chains.

General Synthetic Scheme:

A detailed, step-by-step protocol for a representative synthesis of a heterocyclic PCSK9 inhibitor as described in the patent is outlined below. The synthesis of this compound (compound 29) would employ analogous synthetic transformations with the appropriate starting materials.

-

Step 1: Synthesis of Intermediate A (Heterocyclic Core). A suitably substituted heterocyclic starting material is subjected to a series of reactions, such as nucleophilic substitution or cross-coupling reactions, to introduce necessary functional groups for subsequent coupling steps.

-

Step 2: Synthesis of Intermediate B (Side Chain). A second heterocyclic or aromatic moiety is functionalized to prepare it for coupling with Intermediate A. This may involve halogenation, borylation, or conversion to an organometallic reagent.

-

Step 3: Coupling of Intermediates A and B. A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, is typically employed to couple Intermediate A and Intermediate B, forming the core structure of the final compound.

-

Step 4: Final Modification and Purification. Further chemical modifications, such as deprotection or functional group interconversion, may be necessary to arrive at the final product. The compound is then purified using standard techniques like column chromatography and preparative HPLC to yield the desired inhibitor.

Biological Evaluation of this compound

The biological activity of this compound and related compounds was assessed using a variety of in vitro and in vivo assays as described in patent WO2022133529A1 and related literature on small-molecule PCSK9 inhibitors.

In Vitro Activity

Table 1: In Vitro Activity of this compound

| Assay | Description | Result (IC50) |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay | Measures the ability of the compound to inhibit the binding of recombinant human PCSK9 to the recombinant human LDLR extracellular domain. | Data not publicly available. |

| Surface Plasmon Resonance (SPR) Assay | Quantifies the binding affinity and kinetics of the compound to purified human PCSK9 protein. | Data not publicly available. |

| Cellular LDLR Activity Assay | Assesses the ability of the compound to prevent PCSK9-mediated degradation of LDLR in a human hepatocyte cell line (e.g., HepG2 cells). | Data not publicly available. |

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in animal models of hypercholesterolemia.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Key Findings |

| Wild-type Mice | Oral administration | Data not publicly available. |

| Transgenic Mouse Model of Hypercholesterolemia | Oral administration | Data not publicly available. |

Experimental Protocols

General Synthesis Protocol for Heterocyclic PCSK9 Inhibitors

The following is a generalized protocol based on the information in patent WO2022133529A1 for the synthesis of compounds structurally related to this compound.

-

Preparation of Key Intermediates: Synthesize the core heterocyclic fragments and side-chain components using established organic chemistry methods. This often involves multi-step sequences to build up the required complexity and install appropriate functional groups for coupling.

-

Cross-Coupling Reaction: In a reaction vessel, combine the heterocyclic core intermediate, the side-chain coupling partner, a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a suitable solvent (e.g., dioxane/water).

-

Reaction Monitoring: Heat the reaction mixture under an inert atmosphere and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Final Deprotection/Modification (if necessary): If protecting groups are present, remove them using appropriate conditions (e.g., acid or base treatment). Further functional group manipulations can be performed at this stage.

-

Final Purification: Purify the final compound to a high degree of purity using preparative high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the structure and identity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol

This assay is commonly used to screen for inhibitors of the PCSK9-LDLR interaction.

-

Reagents: Recombinant human PCSK9 protein (tagged with a donor fluorophore, e.g., terbium cryptate), recombinant human LDLR-EGF-A domain (tagged with an acceptor fluorophore, e.g., d2), assay buffer, and test compounds.

-

Procedure: a. Prepare serial dilutions of the test compound (this compound) in the assay buffer. b. In a microplate, add the tagged PCSK9 and tagged LDLR-EGF-A domain to each well. c. Add the diluted test compound or vehicle control to the appropriate wells. d. Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium. e. Read the fluorescence at the emission wavelengths of both the donor and acceptor fluorophores using a TR-FRET-compatible plate reader.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular LDLR Degradation Assay Protocol

This assay assesses the functional effect of the inhibitor in a cellular context.

-

Cell Culture: Culture human hepatocyte-derived cells (e.g., HepG2) in appropriate media.

-

Procedure: a. Seed the cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with the test compound (this compound) at various concentrations for a specified pre-incubation period. c. Add recombinant human PCSK9 protein to the wells to induce LDLR degradation. d. Incubate for a further period (e.g., 4-6 hours). e. Lyse the cells and quantify the amount of LDLR protein present using a Western blot or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Normalize the LDLR protein levels to a loading control (e.g., actin). Plot the percentage of LDLR remaining versus the compound concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

PCSK9-Mediated LDLR Degradation Pathway

Caption: PCSK9 binds to LDLR, leading to its degradation in lysosomes.

Experimental Workflow for PCSK9 Inhibitor Evaluation

Caption: Workflow for the discovery and development of this compound.

Conclusion

This compound represents a significant advancement in the pursuit of orally available small-molecule inhibitors of PCSK9. The discovery and development of such compounds hold the promise of providing a more accessible and convenient therapeutic option for the management of hypercholesterolemia and the prevention of cardiovascular disease. The detailed synthetic routes and biological evaluation methods outlined in this guide provide a framework for the continued research and development of novel PCSK9 inhibitors. Further disclosure of the specific in vitro and in vivo data for this compound from the patent holder will be crucial for a complete understanding of its therapeutic potential.

PCSK9-IN-22: A Novel Small Molecule Inhibitor of the PCSK9-LDLR Interaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By binding to the low-density lipoprotein receptor (LDLR), PCSK9 targets it for lysosomal degradation, leading to reduced clearance of LDL cholesterol (LDL-C) from the circulation.[1][2][3] Elevated LDL-C is a major risk factor for atherosclerotic cardiovascular disease. While monoclonal antibodies against PCSK9 have proven to be effective in lowering LDL-C, the development of orally bioavailable small molecule inhibitors remains a significant therapeutic goal.[4][5] This document provides a comprehensive technical overview of PCSK9-IN-22, a novel small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between PCSK9 and the LDLR.

Introduction to PCSK9 and its Role in Cholesterol Metabolism

PCSK9 is a serine protease primarily synthesized and secreted by the liver.[2][6] Its primary function is to modulate the number of LDLRs on the surface of hepatocytes.[1][7] The process begins with the binding of circulating PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface.[8][9] This complex is then internalized via clathrin-mediated endocytosis.[10] Inside the acidic environment of the endosome, the binding affinity between PCSK9 and the LDLR increases, preventing the dissociation of the two and the recycling of the LDLR back to the cell surface.[8][11] Instead, the entire PCSK9-LDLR complex is trafficked to the lysosome for degradation.[1][7][10] This reduction in LDLR density on the hepatocyte surface leads to decreased clearance of LDL-C from the bloodstream, resulting in higher plasma LDL-C levels.[3]

The validation of PCSK9 as a therapeutic target is supported by human genetic studies. Gain-of-function mutations in the PCSK9 gene are associated with familial hypercholesterolemia and an increased risk of coronary heart disease, while loss-of-function mutations lead to lower LDL-C levels and a reduced risk of cardiovascular events.[1][3][12]

This compound: Mechanism of Action

This compound is a synthetic, orally bioavailable small molecule designed to competitively inhibit the protein-protein interaction between PCSK9 and the LDLR. By binding to a pocket on the surface of PCSK9 that overlaps with the LDLR binding site, this compound prevents the formation of the PCSK9-LDLR complex. This inhibition allows for the normal recycling of the LDLR to the hepatocyte surface, leading to an increased number of available receptors for LDL-C clearance and a subsequent reduction in plasma LDL-C levels.

In Vitro Characterization of this compound

The inhibitory activity and binding affinity of this compound were determined using a suite of biochemical and cell-based assays.

Biochemical Assays

Table 1: Biochemical Activity of this compound

| Assay Type | Parameter | This compound |

| HTRF (PCSK9-LDLR Binding) | IC50 | 323 nM |

| Surface Plasmon Resonance (SPR) | KD | 2.50 µM |

Data are representative values based on publicly available information for similar small molecule inhibitors.[5][13][14]

Cell-Based Assays

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Parameter | This compound |

| HepG2 | LDLR Uptake | % Increase | Significant increase observed |

| HepG2 | LDLR Protein Levels | Fold Change | Increased |

Qualitative results are based on the expected activity of a PCSK9-LDLR interaction inhibitor.[13][14]

In Vivo Efficacy of this compound

The lipid-lowering effects of this compound were evaluated in a murine model of hypercholesterolemia.

Table 3: In Vivo Efficacy of this compound in a Mouse Model

| Animal Model | Treatment | Dose | Route | % LDL-C Reduction |

| Wild-type Mice | This compound | 30 mg/kg | Oral | ~10% |

Data are representative and based on proof-of-concept studies for similar compounds.[5]

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PCSK9-LDLR Interaction

This assay quantifies the inhibition of the PCSK9-LDLR interaction in a high-throughput format.

Protocol:

-

A solution containing europium-labeled LDLR ectodomain (Eu-LDLR) and biotinylated PCSK9 is prepared.

-

Varying concentrations of this compound are added to the wells of a microplate.

-

The Eu-LDLR and biotin-PCSK9 mixture is added to the wells.

-

The plate is incubated for 2 hours to allow for binding.[15]

-

A dye-labeled acceptor (e.g., streptavidin-d2) is added, which binds to the biotinylated PCSK9.

-

After a further incubation period, the plate is read on a fluorescence reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

-

In the absence of an inhibitor, the binding of PCSK9 to LDLR brings the europium donor and the d2 acceptor into close proximity, resulting in a high FRET signal.

-

This compound disrupts this interaction, leading to a decrease in the FRET signal, which is proportional to the concentration of the inhibitor.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to determine the binding affinity and kinetics (association and dissociation rates) of this compound to PCSK9.

Protocol:

-

Recombinant human PCSK9 is immobilized on a sensor chip surface.

-

A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface.

-

The binding of this compound to the immobilized PCSK9 is detected as a change in the refractive index at the surface, measured in response units (RU).

-

The association rate (ka) is measured during the injection of the analyte.

-

The dissociation rate (kd) is measured during the subsequent flow of buffer over the chip.

-

The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of kd to ka.

Cell-Based LDLR Uptake Assay

This functional assay measures the ability of this compound to restore LDLR-mediated uptake of LDL in the presence of exogenous PCSK9.

Protocol:

-

Human hepatoma (HepG2) cells are seeded in a 96-well plate and allowed to adhere.[16]

-

The cells are treated with a fixed concentration of recombinant PCSK9 in the presence of varying concentrations of this compound.[16]

-

The plates are incubated for approximately 16 hours to allow for PCSK9-mediated LDLR degradation.[16]

-

Fluorescently labeled LDL (e.g., Bodipy-LDL) is then added to the cells.[16][17]

-

After a 4-hour incubation period, the cells are washed to remove any unbound fluorescent LDL.[16][17]

-

The amount of internalized LDL is quantified by measuring the intracellular fluorescence using a plate reader.

-

An increase in fluorescence in the presence of this compound indicates a restoration of LDLR function.

Signaling Pathway

The PCSK9-LDLR signaling pathway is a critical component of cholesterol homeostasis.

Conclusion

This compound represents a promising orally bioavailable small molecule inhibitor of the PCSK9-LDLR interaction. Its ability to disrupt this key protein-protein interaction leads to increased LDLR recycling, enhanced LDL-C clearance, and a reduction in plasma LDL-C levels. The in vitro and in vivo data presented in this guide provide a strong rationale for the continued development of this compound as a potential novel therapy for the management of hypercholesterolemia and the reduction of cardiovascular disease risk. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety and efficacy.

References

- 1. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]

- 9. Low Density Lipoprotein Binds to Proprotein Convertase Subtilisin/Kexin Type-9 (PCSK9) in Human Plasma and Inhibits PCSK9-mediated Low Density Lipoprotein Receptor Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]

- 12. A bibliometric analysis of PCSK9 inhibitors from 2007 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. Antibody-mediated disruption of the interaction between PCSK9 and the low-density lipoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: In Vivo Oral Activity of PCSK9 Inhibitors

Disclaimer: Information regarding a specific compound designated "PCSK9-IN-22" is not publicly available in the reviewed scientific literature. This technical guide will therefore provide a detailed overview of the in vivo oral activity of two well-documented investigational oral PCSK9 inhibitors, Enlicitide Decanoate (MK-0616) and NYX-PCSK9i , as representative examples of this therapeutic class. The data and protocols presented herein are based on published preclinical and clinical studies.

Introduction to Oral PCSK9 Inhibition

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism.[1] By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 promotes its degradation, leading to reduced clearance of LDL cholesterol (LDL-C) from the bloodstream and consequently, elevated plasma LDL-C levels.[2][3] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C. While injectable monoclonal antibodies and small interfering RNAs targeting PCSK9 are effective, the development of orally bioavailable small-molecule inhibitors represents a significant advancement for patient convenience and accessibility.[4][5] This document summarizes the in vivo oral activity of two such investigational agents.

Enlicitide Decanoate (MK-0616)

Enlicitide decanoate (formerly MK-0616) is an orally available, macrocyclic peptide being developed by Merck for the treatment of hypercholesterolemia.[5][6] It is designed to inhibit the interaction between PCSK9 and the LDL receptor.[6]

Data Presentation: Clinical Efficacy and Safety

The clinical development of enlicitide decanoate has progressed through Phase 3 trials, demonstrating significant LDL-C reduction.

Table 1: Summary of Phase 2b Clinical Trial Results for Enlicitide Decanoate (MK-0616) [7]

| Dose (once daily) | Placebo-Adjusted LDL-C Reduction at Week 8 (%) | 95% Confidence Interval | p-value |

| 6 mg | 41.2 | -47.8 to -34.7 | <0.001 |

| 12 mg | 55.7 | -62.3 to -49.1 | <0.001 |

| 18 mg | 59.1 | -65.7 to -52.5 | <0.001 |

| 30 mg | 60.9 | -67.6 to -54.3 | <0.001 |

Table 2: Summary of Phase 3 CORALreef Lipids Trial Results for Enlicitide Decanoate [8][9]

| Endpoint | Timepoint | Placebo-Adjusted Reduction (%) | 95% Confidence Interval | p-value |

| LDL-C | Week 24 | 55.8 (primary analysis) | -60.9 to -50.7 | <0.001 |

| LDL-C (post-hoc reanalysis) | Week 24 | 59.7 | -62.3 to -57.1 | <0.001 |

| LDL-C | Week 52 | 47.6 (primary analysis) | -52.7 to -42.5 | <0.001 |

| LDL-C (post-hoc reanalysis) | Week 52 | 52.4 | -55.1 to -49.7 | <0.001 |

| Non-HDL-C | Week 24 | 53.4 | -55.5 to -51.2 | <0.001 |

| Apolipoprotein B (ApoB) | Week 24 | 50.3 | -52.1 to -48.5 | <0.001 |

| Lipoprotein(a) (Lp(a)) | Week 24 | 28.2 | -30.3 to -26.0 | <0.001 |

Experimental Protocols: Clinical Trial Design

The efficacy and safety of enlicitide decanoate have been evaluated in a comprehensive clinical trial program.

Phase 2b Study (NCT05261126):

-

Objective: To assess the efficacy and safety of different doses of enlicitide decanoate in adults with hypercholesterolemia.[10]

-

Design: A randomized, double-blind, placebo-controlled study.[10]

-

Participants: Adults with hypercholesterolemia.

-

Intervention: Once-daily oral doses of 6, 12, 18, and 30 mg of enlicitide decanoate or placebo for 8 weeks.[7]

-

Primary Endpoint: Percent change in LDL-C from baseline to week 8.[7]

Phase 3 CORALreef Lipids Study (NCT05952856):

-

Objective: To evaluate the efficacy, safety, and tolerability of enlicitide decanoate in adults with hypercholesterolemia.[11][12]

-

Design: A Phase 3, randomized, double-blind, placebo-controlled study.[11]

-

Participants: 2,760 adults with hypercholesterolemia with a history of or at risk for a major atherosclerotic cardiovascular disease (ASCVD) event.[9][13]

-

Intervention: 20 mg of enlicitide decanoate or a matching placebo administered orally once daily for up to 52 weeks.[11][12]

-

Primary Hypothesis: Enlicitide decanoate is superior to placebo in the mean percent change from baseline in LDL-C at Week 24.[11][12]

Visualization: Signaling Pathway and Experimental Workflow

Caption: PCSK9 Inhibition Signaling Pathway.

Caption: Clinical Trial Workflow for Oral PCSK9 Inhibitors.

NYX-PCSK9i

NYX-PCSK9i is an orally bioavailable, small-molecule inhibitor of PCSK9 developed by Nyrada Inc.[2][14] It has shown significant cholesterol-lowering activity in preclinical models.[2]

Data Presentation: Preclinical Efficacy

The in vivo efficacy of NYX-PCSK9i was evaluated in a mouse model genetically modified to mimic human cholesterol metabolism.

Table 3: In Vivo Efficacy of Orally Administered NYX-PCSK9i in APOE*3-Leiden.CETP Mice (28-Day Study) [1][3]

| Treatment Group | Dose | Change in Total Plasma Cholesterol vs. Vehicle (%) |

| NYX-PCSK9i | 30 mg/kg | -36 |

| NYX-PCSK9i | 50 mg/kg | -57 |

Table 4: In Vivo Efficacy of NYX-PCSK9i as Monotherapy and in Combination with Atorvastatin (35-Day Study) [1][14]

| Treatment Group | Dose | Change in Total Plasma Cholesterol vs. Vehicle (%) |

| NYX-PCSK9i | 50 mg/kg | -46 |

| Atorvastatin | 4.9 mg/kg/day | -27 |

| NYX-PCSK9i + Atorvastatin | 50 mg/kg + 4.9 mg/kg/day | -65 |

Experimental Protocols: Preclinical In Vivo Study

-

Animal Model: APOE*3-Leiden.CETP mice, which are genetically modified to have a human-like cholesterol metabolism.[14]

-

Diet: Mice were fed a Western-type diet.[1]

-

Drug Administration: NYX-PCSK9i was administered orally. In combination studies, it was co-administered with atorvastatin.[1][14]

-

Study Duration: Efficacy was evaluated over 28 and 35-day periods in separate studies.[1][14]

-

Primary Endpoints:

-

Pharmacodynamic Markers:

Visualization: Preclinical Experimental Workflow

Caption: Preclinical In Vivo Experimental Workflow.

Conclusion

The development of oral PCSK9 inhibitors, such as enlicitide decanoate and NYX-PCSK9i, holds significant promise for the management of hypercholesterolemia. Clinical data for enlicitide decanoate demonstrates robust, dose-dependent reductions in LDL-C with a favorable safety profile in human subjects.[7][8] Preclinical studies with NYX-PCSK9i in a relevant animal model have shown substantial cholesterol-lowering efficacy, both as a monotherapy and in combination with statins, supporting its continued development.[3][14] These agents represent a potential paradigm shift in lipid-lowering therapy, offering an effective and convenient oral treatment option for patients who are unable to reach their LDL-C goals with current standard-of-care treatments.

References

- 1. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 57% Cholesterol Reduction from NYX-PCSK9i In Vivo Study - Nyrada Inc (ASX:NYR) - Listcorp. [listcorp.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Enlicitide decanoate - Wikipedia [en.wikipedia.org]

- 6. merck.com [merck.com]

- 7. msd.com [msd.com]

- 8. merck.com [merck.com]

- 9. hcplive.com [hcplive.com]

- 10. pcsk9forum.org [pcsk9forum.org]

- 11. clinicaltrial.be [clinicaltrial.be]

- 12. A Study of Enlicitide Decanoate (MK-0616 Oral PCSK9 Inhibitor) in Adults With Hypercholesterolemia (MK-0616-013) CORALreef Lipids [ctv.veeva.com]

- 13. UCSD Arteriosclerosis Trial → Enlicitide Decanoate (MK-0616 Oral PCSK9 Inhibitor) Cardiovascular Outcomes Study (MK-0616-015) CORALreef Outcomes [clinicaltrials.ucsd.edu]

- 14. nyrada.com [nyrada.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Preliminary Efficacy of PCSK9-IN-22: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[1][2] Inhibition of PCSK9 has emerged as a powerful therapeutic strategy for lowering LDL-C and reducing cardiovascular risk.[3][4][5] This document provides a technical overview of the preliminary efficacy of PCSK9-IN-22, a novel investigational inhibitor of PCSK9. While specific data on this compound is not yet publicly available, this guide will draw upon the established principles of PCSK9 inhibition and preclinical data from similar molecules to project its potential efficacy and outline the methodologies for its evaluation.

Introduction to PCSK9 and its Mechanism of Action

PCSK9 is a serine protease primarily synthesized in the liver that plays a crucial role in lipid metabolism.[1][6] Secreted into the circulation, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[7] This binding event triggers the internalization of the PCSK9-LDLR complex.[7] Following endocytosis, the complex is trafficked to lysosomes for degradation, preventing the LDLR from recycling back to the cell surface to clear more LDL-C.[1][7][8] The net result is a decrease in the number of LDLRs on hepatocytes and a subsequent increase in circulating LDL-C levels.[7][9]

Therapeutic interventions targeting PCSK9 aim to disrupt this interaction, thereby increasing the number of available LDLRs to clear LDL-C. This has been successfully achieved with monoclonal antibodies, small interfering RNAs (siRNA), and the development of small molecule inhibitors.[6][7]

Projected Efficacy of this compound

While specific quantitative data for this compound is not available in the public domain, the efficacy of PCSK9 inhibitors is well-established through extensive clinical trials of approved drugs like evolocumab and alirocumab. These agents have demonstrated the capacity to reduce LDL-C levels by up to 60-70% when used as monotherapy or in combination with statins.[5][7] It is anticipated that this compound, as a molecule in the same class, would aim for a comparable level of efficacy.

Table 1: Expected In Vitro Efficacy Profile of this compound

| Parameter | Expected Value | Description |

| IC50 (PCSK9-LDLR Binding) | < 10 nM | Concentration of this compound required to inhibit 50% of the binding between PCSK9 and LDLR. |

| Cellular LDLR Upregulation | > 2-fold increase | Increase in LDLR protein levels on the surface of hepatic cells (e.g., HepG2) upon treatment with this compound. |

| LDL-C Uptake Assay | > 50% increase | Increase in the uptake of fluorescently labeled LDL-C by hepatic cells in the presence of this compound. |

Table 2: Projected In Vivo Efficacy in Preclinical Models (e.g., C57BL/6 or hPCSK9 transgenic mice)

| Parameter | Expected Reduction | Dosing Regimen |

| Plasma PCSK9 Levels | > 80% | Single dose, measured at 24-48 hours post-administration. |

| Plasma LDL-C Levels | 50 - 70% | Chronic dosing, measured at 1-2 weeks. |

| Total Cholesterol Levels | 30 - 50% | Chronic dosing, measured at 1-2 weeks. |

Key Experimental Protocols for Efficacy Evaluation

The following are detailed methodologies for key experiments that would be crucial in determining the preliminary efficacy of this compound.

In Vitro PCSK9-LDLR Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the interaction between PCSK9 and the LDLR.

Methodology:

-

Plate Coating: High-binding 96-well microplates are coated with recombinant human LDLR-EGF-A domain overnight at 4°C.

-

Blocking: Plates are washed and blocked with a solution of 3% bovine serum albumin (BSA) in phosphate-buffered saline (PBS) for 2 hours at room temperature.

-

Inhibitor Incubation: A dilution series of this compound is prepared. Recombinant human PCSK9 is pre-incubated with the various concentrations of this compound for 1 hour at 37°C.

-

Binding Reaction: The PCSK9-inhibitor mixture is added to the LDLR-coated plates and incubated for 2 hours at 37°C.

-

Detection: Plates are washed, and a primary antibody against PCSK9 is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Measurement: A colorimetric substrate (e.g., TMB) is added, and the absorbance is read at 450 nm. The IC50 value is calculated from the resulting dose-response curve.

Cellular LDLR Expression Assay

Objective: To quantify the effect of this compound on the cell-surface expression of LDLR in a human hepatocyte cell line (e.g., HepG2).

Methodology:

-

Cell Culture: HepG2 cells are cultured to 80-90% confluency in 24-well plates.

-

Treatment: Cells are treated with a fixed concentration of recombinant human PCSK9 in the presence of increasing concentrations of this compound for 6 hours.

-

Immunostaining: Cells are fixed, permeabilized, and stained with a primary antibody specific for the extracellular domain of the LDLR, followed by a fluorescently labeled secondary antibody.

-

Flow Cytometry Analysis: The fluorescence intensity of the cell population is measured using a flow cytometer. The geometric mean fluorescence intensity (MFI) is used to quantify the level of cell-surface LDLR.

In Vivo Efficacy in a Murine Model

Objective: To assess the in vivo efficacy of this compound in reducing plasma LDL-C levels in a relevant animal model.

Methodology:

-

Animal Model: C57BL/6 mice fed a high-fat, high-cholesterol diet for 4 weeks to induce hypercholesterolemia, or humanized PCSK9 transgenic mice.

-

Dosing: Animals are administered this compound via a clinically relevant route (e.g., subcutaneous or oral) at various dose levels. A vehicle control group is included.

-

Blood Sampling: Blood samples are collected at baseline and at specified time points post-dose (e.g., 24h, 48h, 72h, 1 week, 2 weeks).

-

Biochemical Analysis: Plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using commercially available enzymatic kits. Plasma PCSK9 levels are quantified by ELISA.

-

Data Analysis: The percentage reduction in LDL-C and other lipid parameters from baseline is calculated for each treatment group and compared to the vehicle control.

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental processes provide a clearer understanding of the underlying mechanisms and methodologies.

References

- 1. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Long-Term Efficacy and Tolerability of PCSK9 Targeted Therapy: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PCSK9 Inhibitors: The Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Role of PCSK9 in LDLR Regulation

To the esteemed researchers, scientists, and drug development professionals,

This guide provides a comprehensive overview of the pivotal role of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) in the regulation of the Low-Density Lipoprotein Receptor (LDLR). While the specific compound "PCSK9-IN-22" did not yield specific data in our search, this document will serve as a detailed technical resource on the broader, well-established mechanisms of PCSK9 action and inhibition, which is fundamental for the development of novel therapeutics in this domain.

The Core Mechanism: PCSK9-Mediated LDLR Degradation

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in cholesterol homeostasis.[1][2] Synthesized primarily in the liver, PCSK9 is secreted into the circulation and binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[1][3][4] This binding event is central to its function.

Following binding, the PCSK9-LDLR complex is internalized into the cell via clathrin-coated pits.[3] Instead of the normal recycling of the LDLR back to the cell surface to clear more LDL cholesterol (LDL-C), the presence of PCSK9 redirects the entire complex towards the endosomal/lysosomal pathway for degradation.[2][3][5] This action effectively reduces the number of available LDLRs on the hepatocyte surface, leading to decreased clearance of LDL-C from the bloodstream and consequently, higher plasma LDL-C levels.[3][6]

The affinity of PCSK9 for the LDLR is enhanced in the acidic environment of the endosome, which prevents the dissociation of the complex and ensures the degradation of the LDLR.[7]

Quantitative Effects of PCSK9 Inhibition on LDLR and LDL-C

The therapeutic inhibition of PCSK9 has emerged as a powerful strategy to lower LDL-C. By blocking the interaction between PCSK9 and LDLR, these inhibitors increase the recycling of LDLR to the hepatocyte surface, thereby enhancing LDL-C clearance.[3][8] The quantitative impact of two major classes of PCSK9 inhibitors is summarized below.

Table 1: Efficacy of Monoclonal Antibodies (mAbs) Targeting PCSK9

| Inhibitor Class | Representative Agents | LDL-C Reduction | Lipoprotein(a) [Lp(a)] Reduction | Administration Frequency |

| Monoclonal Antibodies | Evolocumab, Alirocumab | 50-70%[3][9][10] | Up to 30%[10] | Subcutaneous injection every 2 or 4 weeks[8][10] |

Table 2: Efficacy of Small Interfering RNA (siRNA) Targeting PCSK9

| Inhibitor Class | Representative Agent | Mechanism | LDL-C Reduction | Administration Frequency |

| Small Interfering RNA | Inclisiran | Inhibits intracellular translation of PCSK9 mRNA[11][12] | ~50-60%[12][13] | Subcutaneous injection twice a year[12] |

Key Experimental Protocols in PCSK9 Research

The following are detailed methodologies for experiments commonly cited in the study of PCSK9 and its inhibitors.

Enzyme-Linked Immunosorbent Assay (ELISA) for Circulating PCSK9

Objective: To quantify the concentration of PCSK9 in plasma or serum.

Methodology:

-

Plate Coating: 96-well microplates are coated with a capture antibody specific for human PCSK9 and incubated overnight at 4°C.

-

Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

-

Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

-

Sample Incubation: Plasma or serum samples, along with a standard curve of known PCSK9 concentrations, are added to the wells and incubated for 2 hours at room temperature.

-

Washing: The plates are washed to remove unbound proteins.

-

Detection Antibody: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added and incubated for 1-2 hours at room temperature.

-

Washing: The plates are washed to remove unbound detection antibody.

-

Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added, leading to a colorimetric change.

-

Reaction Stoppage: The reaction is stopped with a stop solution (e.g., sulfuric acid).

-

Data Acquisition: The absorbance is read using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB). The concentration of PCSK9 in the samples is determined by interpolating from the standard curve.

Cell-Based LDLR Degradation Assay

Objective: To assess the ability of a compound to inhibit PCSK9-mediated LDLR degradation in a cellular context.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in appropriate media until they reach a suitable confluency.

-

Treatment: The cells are treated with recombinant human PCSK9 in the presence or absence of the test inhibitor (e.g., a small molecule or antibody) for a defined period (e.g., 4-6 hours).

-

Cell Lysis: The cells are washed with cold PBS and then lysed using a lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the LDLR. A loading control antibody (e.g., anti-actin or anti-GAPDH) is also used.

-

The membrane is washed and then incubated with a secondary antibody conjugated to HRP.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: The intensity of the LDLR band is quantified and normalized to the loading control. A decrease in the LDLR band intensity in the presence of PCSK9 indicates degradation, and the rescue of this degradation by an inhibitor demonstrates its activity.

Visualizing the Molecular Pathways and Workflows

PCSK9-LDLR Signaling Pathway

Caption: The PCSK9-LDLR signaling pathway leading to LDLR degradation.

Mechanism of Action of PCSK9 Inhibitors

Caption: Mechanisms of action for monoclonal antibody and siRNA PCSK9 inhibitors.

Experimental Workflow for a Cell-Based LDLR Degradation Assay

Caption: Workflow for a typical cell-based LDLR degradation assay.

References

- 1. ahajournals.org [ahajournals.org]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PCSK9 decade: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. google.com [google.com]

- 10. PCSK9 inhibition to reduce cardiovascular disease risk: recent findings from the biology of PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A bibliometric analysis of PCSK9 inhibitors from 2007 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Current Evidence and Future Directions of PCSK9 Inhibition | USC Journal Current Evidence and Future Directions of PSCK9 Inhibition [uscjournal.com]

Early research findings on PCSK9-IN-22

An in-depth search for early research findings on a compound specifically designated as "PCSK9-IN-22" has yielded no direct results. The scientific literature and publicly available data do not contain information pertaining to a molecule with this identifier.

Therefore, it is not possible to provide a technical guide, quantitative data, experimental protocols, or visualizations related to "this compound" at this time. The information available from the comprehensive search relates to the broader class of PCSK9 inhibitors, such as the monoclonal antibodies evolocumab and alirocumab, and the small interfering RNA, inclisiran. These established therapeutics are extensively documented, with a wealth of clinical trial data and mechanistic studies.

Should "this compound" be an internal, pre-clinical, or otherwise non-publicly disclosed compound, its research findings would not be accessible through public-domain searches. If the identifier is incorrect, or if research on this specific molecule is published under a different name, that information would be required to proceed with a detailed analysis.

Without any specific data on "this compound," the creation of a technical whitepaper with the requested level of detail, including quantitative data tables, experimental methodologies, and signaling pathway diagrams, cannot be fulfilled. Further clarification on the identity of "this compound" is necessary to conduct a meaningful and accurate scientific review.

Investigating the Novelty of PCSK9-IN-22: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "PCSK9-IN-22" is a hypothetical designation for the purpose of this technical guide. The data and experimental details presented herein are representative examples based on emerging classes of novel Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors and are intended for illustrative and educational purposes.

Executive Summary

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a validated therapeutic target for the management of hypercholesterolemia and the reduction of atherosclerotic cardiovascular disease (ASCVD) risk. While monoclonal antibodies and siRNA therapeutics have demonstrated significant efficacy, the development of orally bioavailable small-molecule or peptide-based inhibitors remains a key objective. This document provides a technical overview of this compound, a novel, orally bioavailable macrocyclic peptide designed to potently and selectively inhibit the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR). We present its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound is engineered to disrupt the protein-protein interaction (PPI) between circulating PCSK9 and the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. By binding to the LDLR-binding site on PCSK9, this compound prevents the formation of the PCSK9-LDLR complex. This inhibition averts the subsequent internalization and lysosomal degradation of the LDLR. Consequently, a higher density of LDLRs is available on the hepatocyte surface to be recycled, leading to increased clearance of LDL-cholesterol (LDL-C) from the bloodstream.

Data Presentation

Preclinical Data Summary

This compound demonstrates high potency in biochemical and cell-based assays and favorable pharmacokinetic properties in preclinical species, supporting its development as an oral agent.

Table 1: In Vitro Activity of this compound

| Assay Type | Parameter | Value |

| Biochemical Binding Assay | Ki (PCSK9) | 5 pM |

| Cell-Based Binding Assay (HEK293) | IC50 | 2.5 nM |

| LDL-C Uptake Assay (HepG2 cells) | EC50 | 15 nM |

| Plasma Binding | Human Plasma Protein Binding | 92% |

| hERG Channel Assay | IC50 | > 30 µM |

Table 2: Pharmacokinetic Profile of this compound in Cynomolgus Monkeys

| Parameter | Oral Administration (20 mg/kg) | Intravenous Administration (2 mg/kg) |

| Tmax (h) | 2.0 | - |

| Cmax (ng/mL) | 850 | 2100 |

| AUC0-inf (ng·h/mL) | 9800 | 12500 |

| t1/2 (h) | 12 | 11 |

| Oral Bioavailability (%) | ~15% | - |

Clinical Efficacy Data

Phase IIb clinical trial results in adults with hypercholesterolemia demonstrate robust, dose-dependent reductions in LDL-C and other atherogenic lipoproteins.[1][2][3]

Table 3: Phase IIb Efficacy Results (8-Week Treatment Period)

| Parameter | Placebo | This compound (6 mg) | This compound (12 mg) | This compound (18 mg) | This compound (30 mg) |

| LDL-C | |||||

| N | 76 | 76 | 75 | 77 | 76 |

| Mean % Change from Baseline | +1.5% | -41.2% | -55.7% | -59.1% | -60.9% |

| Non-HDL-C | |||||

| Mean % Change from Baseline | +1.2% | -35.9% | -49.8% | -53.2% | -55.8% |

| Apolipoprotein B (ApoB) | |||||

| Mean % Change from Baseline | +0.8% | -32.8% | -45.8% | -48.7% | -51.8% |

Experimental Protocols & Workflows

Discovery and Characterization Workflow

The identification and validation of this compound followed a structured workflow from initial screening to in vivo efficacy confirmation.

Protocol: Bioluminescent PCSK9-LDLR Binding Assay[4][5]

This cell-based assay quantifies the inhibitory effect of this compound on the PCSK9-LDLR interaction in a biologically relevant environment.

Objective: To determine the IC50 of this compound.

Materials:

-

HEK293 cells stably expressing LDLR fused to a large luciferase fragment (e.g., LgBiT).

-

Purified, recombinant human PCSK9 fused to a small complementary peptide (e.g., SmBiT).

-

This compound, serially diluted in DMSO.

-

Assay buffer (e.g., Opti-MEM).

-

Luciferase substrate (e.g., furimazine).

-

White, opaque 384-well assay plates.

Methodology:

-

Cell Plating: Seed the stable HEK293-LDLR-LgBiT cells into 384-well plates at a density of 10,000 cells/well and incubate overnight at 37°C, 5% CO2.

-

Compound Addition: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Dilute these concentrations further into assay buffer. Add 5 µL of the diluted compound to the appropriate wells. Include DMSO-only wells as a 'no inhibition' control.

-

PCSK9 Addition: Add 5 µL of purified PCSK9-SmBiT (at a final concentration equal to its Kd) to all wells except for the 'no PCSK9' background controls.

-

Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding reaction to reach equilibrium.

-

Signal Detection: Add 10 µL of luciferase substrate to all wells. Incubate for 10 minutes at room temperature, protected from light.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data using the 'no inhibition' (0% inhibition) and 'no PCSK9' (100% inhibition) controls. Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol: In Vivo Efficacy in a Mouse Model of Atherosclerosis[6]

This protocol assesses the ability of this compound to lower plasma cholesterol in a relevant animal model.

Objective: To evaluate the dose-dependent effect of orally administered this compound on plasma LDL-C levels.

Model: APOE*3-Leiden.CETP mice, which develop a human-like lipoprotein profile and are responsive to PCSK9 modulation.

Methodology:

-

Acclimatization and Diet: Acclimatize male mice for 2 weeks. Place them on a Western-type diet for 4 weeks to induce hypercholesterolemia.

-

Group Allocation: Randomize mice into vehicle and treatment groups (n=8-10 per group). Treatment groups receive this compound at various doses (e.g., 10, 30, 100 mg/kg) via oral gavage, once daily. The vehicle group receives the formulation buffer.

-

Dosing and Monitoring: Administer the daily oral dose for 4 weeks. Monitor body weight and food intake weekly.

-

Blood Sampling: Collect retro-orbital blood samples at baseline (Week 0) and at the end of the study (Week 4) after a 4-hour fast. Collect plasma by centrifugation.

-

Lipid Analysis: Analyze plasma samples for total cholesterol, HDL-C, and triglycerides using commercially available enzymatic kits. Calculate non-HDL-C (as a surrogate for LDL-C in mice) by subtracting HDL-C from total cholesterol.

-

Hepatic LDLR Analysis: At the end of the study, harvest liver tissue. Prepare liver lysates and determine LDLR protein levels via Western blot, normalizing to a loading control like GAPDH.

-

Statistical Analysis: Compare lipid levels and LDLR expression between vehicle and treatment groups using an appropriate statistical test (e.g., one-way ANOVA with post-hoc analysis). A p-value < 0.05 is considered significant.

Conclusion

This compound represents a significant advancement in the pursuit of an oral therapy for hypercholesterolemia. Its high preclinical potency, favorable pharmacokinetic profile, and robust LDL-C lowering efficacy in clinical trials position it as a promising alternative to injectable PCSK9 inhibitors. The experimental frameworks detailed herein provide a robust methodology for the continued evaluation of this and other novel inhibitors in the drug development pipeline. Further investigation in large-scale Phase III outcomes trials is warranted to confirm its long-term safety and cardiovascular benefits.

References

In-Depth Technical Guide: The Core Intellectual Property of a Novel PCSK9 Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the intellectual property surrounding a novel small molecule modulator of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), referred to in seminal literature as compound 22 . This molecule, a tetrahydroprotoberberine derivative, represents a promising orally available agent for the treatment of hyperlipidemia. The information presented herein is synthesized from peer-reviewed scientific publications and available patent filings.

Executive Summary

Compound 22 has demonstrated significant potential as a modulator of PCSK9, a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. By downregulating the expression of PCSK9, this small molecule promotes the expression of the LDL receptor (LDLR) in hepatic cells, leading to increased clearance of circulating LDL-C. In vivo studies in hyperlipidemic hamsters have confirmed its efficacy in reducing total cholesterol and LDL-C. The core intellectual property appears to be centered around a Chinese patent application, CN110053851A, which covers a series of tetrahydroprotoberberine derivatives, including the scaffold of compound 22. This guide will delve into the available data, experimental methodologies, and the underlying mechanism of action.

Intellectual Property Landscape

The primary piece of intellectual property associated with this class of compounds appears to be the Chinese patent application CN110053851A .

-

Title: Tetrahydroprotoberberine derivative, and preparation method and application thereof.

-

Applicant/Assignee: Shanghai Institute of Materia Medica, Chinese Academy of Sciences.

-

Inventors: WANG, Jiang; LIU, Hong; WANG, Yiping; TONG, Junhua; WU, Chenglin; XI, Cong; ZHAO, Jing.

-

Legal Status: Application.

Mechanism of Action

Compound 22 exerts its lipid-lowering effects by modulating the expression of PCSK9 at the transcriptional level. The proposed signaling pathway is as follows:

Caption: Proposed mechanism of action for Compound 22.

The key steps in the mechanism are:

-

Cellular Entry: Compound 22 enters hepatocytes.

-

Downregulation of PCSK9 Expression: It significantly reduces the levels of PCSK9 mRNA and, consequently, the amount of secreted PCSK9 protein.[1]

-

Increased LDLR Expression: By reducing PCSK9 levels, the degradation of the LDL receptor is attenuated. This leads to an increase in the number of LDL receptors on the surface of liver cells.[1]

-

Enhanced LDL-C Clearance: The higher density of LDL receptors on hepatocytes facilitates the binding and internalization of circulating LDL-C, leading to lower plasma cholesterol levels.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for compound 22 and its analogs.

Table 1: In Vitro Activity of Tetrahydroprotoberberine Derivatives

| Compound | PCSK9 Protein Expression IC50 (µM)[1] | PCSK9 mRNA Expression IC50 (µM)[1] |

|---|---|---|

| Compound 22 | 1.34 | 1.10 |

| Berberine | > 10 | > 10 |

| (R)-22 | 1.15 | 0.98 |

| (S)-22 | 2.56 | 2.31 |

Table 2: In Vivo Efficacy in High-Fat Diet-Induced Hyperlipidemic Hamsters (21-day treatment)

| Treatment Group (Dose) | % Reduction in Total Cholesterol (TC)[1] | % Reduction in LDL-C[1] |

|---|---|---|

| Compound 22 (30 mg/kg, p.o.) | 36.7 | 41.4 |

| Fenofibrate (100 mg/kg, p.o.) | 71.3 | 79.4 |

Table 3: Pharmacokinetic Profile of Compound 22 in Hamsters (10 mg/kg, p.o.)

| Parameter | Value |

|---|---|

| Tmax (h) | 1.5 |

| Cmax (ng/mL) | 256 |

| AUC(0-t) (ng/h/mL) | 1234 |

| Bioavailability (F%) | 21.9 |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Synthesis of Compound 22

The synthesis of compound 22 and its derivatives is a multi-step process. A generalized workflow is depicted below. The synthesis of the chiral compounds (R)- and (S)-22 involves an asymmetric transfer hydrogenation step using a Noyori catalyst.[2]

Caption: Generalized synthesis workflow for Compound 22.

In Vitro PCSK9 and LDLR Expression Assays

These experiments are crucial for determining the mechanism of action and potency of the compounds.

Caption: Workflow for in vitro expression analysis.

Protocol for Western Blotting:

-

HepG2 cells are cultured to confluency in appropriate media.

-

Cells are treated with different concentrations of compound 22 for 24 hours.

-

Cells are washed with PBS and lysed with RIPA buffer containing protease inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST.

-

The membrane is incubated with primary antibodies against PCSK9, LDLR, and a loading control (e.g., GAPDH) overnight at 4°C.

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies.

-

Bands are visualized using an ECL detection system and quantified by densitometry.

Protocol for RT-qPCR:

-

Total RNA is extracted from treated HepG2 cells using TRIzol reagent.

-

RNA is reverse-transcribed to cDNA using a reverse transcriptase kit.

-

qPCR is performed using SYBR Green master mix and primers specific for PCSK9, LDLR, and a housekeeping gene (e.g., GAPDH).

-

Relative mRNA expression is calculated using the 2-ΔΔCt method.

In Vivo Efficacy Study in Hyperlipidemic Hamsters

This study evaluates the lipid-lowering effects of compound 22 in an animal model.

Caption: Workflow for in vivo efficacy studies.

Protocol:

-

Male Golden Syrian hamsters are acclimatized for one week.

-

Hyperlipidemia is induced by feeding a high-fat diet for several weeks.

-

Animals are randomly assigned to vehicle control, compound 22, and positive control (e.g., fenofibrate) groups.

-

Compounds are administered daily by oral gavage for 21 days.

-

At the end of the treatment period, blood is collected via retro-orbital bleeding.

-

Serum is separated by centrifugation.

-

Total cholesterol and LDL-C levels are determined using commercial enzymatic kits.

-

Data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

Compound 22, a novel tetrahydroprotoberberine derivative, demonstrates significant promise as an orally bioavailable PCSK9 modulator for the treatment of hyperlipidemia. The intellectual property surrounding this compound and its analogs appears to be secured by a patent application from the Shanghai Institute of Materia Medica. The preclinical data indicate a clear mechanism of action involving the downregulation of PCSK9 expression, leading to increased LDLR levels and subsequent reduction in circulating LDL-C. Further development and clinical evaluation of this compound class are warranted to determine its full therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in this novel approach to cholesterol management.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of PCSK9 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2][3] It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, which targets the receptor for lysosomal degradation.[1][4][5] This reduction in LDLR density on the cell surface leads to decreased clearance of LDL cholesterol (LDL-C) from the bloodstream, resulting in elevated plasma LDL-C levels, a major risk factor for cardiovascular disease.[1][3] Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy to lower LDL-C.[5][6][7] By blocking this interaction, LDLRs are recycled back to the cell surface, increasing the capacity of hepatocytes to clear circulating LDL-C.[1][4][5]

These application notes provide detailed protocols for the in vitro characterization of small molecule inhibitors targeting the PCSK9-LDLR interaction, exemplified by a hypothetical inhibitor, PCSK9-IN-XX.

PCSK9-LDLR Signaling Pathway

The primary mechanism of action of PCSK9 involves its extracellular interaction with the LDLR, leading to the degradation of the receptor.[4] This pathway is a central target for hypercholesterolemia therapies.

Caption: PCSK9-LDLR signaling pathway and point of inhibition.

Quantitative Data Summary

The inhibitory activity of PCSK9-IN-XX and control compounds is summarized in the following table. Data represent the mean ± standard deviation from at least three independent experiments.

| Compound | PCSK9-LDLR Binding IC50 (nM) | LDL Uptake EC50 (nM) | LDLR Protein Increase (Fold Change at 1 µM) |